molecular formula C23H21ClN6O3 B611354 THPP-1 CAS No. 1257051-63-0

THPP-1

Cat. No.: B611354
CAS No.: 1257051-63-0
M. Wt: 464.91
InChI Key: JBHLOPKIPKTRSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THPP-1 involves multiple steps, starting with the preparation of the core pyrido[4,3-d]pyrimidine structure. The key steps include:

    Formation of the pyrido[4,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloropyridinyl group: This step involves the substitution of a hydrogen atom on the pyrido[4,3-d]pyrimidine core with a chloropyridinyl group.

    Attachment of the methoxyethoxy group: This is usually done through an etherification reaction.

    Formation of the imidazo[1,5-a]pyridinyl group: This involves a cyclization reaction to form the imidazo[1,5-a]pyridinyl ring, which is then attached to the pyrido[4,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

THPP-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products

Scientific Research Applications

THPP-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    PK-THPP: Another potent inhibitor of phosphodiesterase 10A with a similar structure.

    TAPP: A compound with similar inhibitory effects but different substituent groups.

    TCPP: Another related compound with carboxyphenyl substituents.

Uniqueness

THPP-1 is unique due to its high specificity for phosphodiesterase 10A and its oral bioavailability. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies and has a favorable pharmacokinetic profile .

Properties

IUPAC Name

[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHLOPKIPKTRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential therapeutic applications of THPP-1?

A: Research suggests this compound shows promise as a multi-functional agent for cancer treatment. Its structure allows for simultaneous photodynamic therapy (PDT) and photothermal therapy (PTT) upon irradiation with a single 660 nm laser. [] This dual-modality approach aims to enhance tumor growth inhibition. [] Additionally, this compound exhibits potential as an antipsychotic agent. Studies in rats and rhesus monkeys indicate antipsychotic-like effects and cognitive improvements. [, ]

Q2: How does the redox-responsiveness of this compound enhance its therapeutic and imaging capabilities?

A: In reducing environments, this compound exhibits enhanced 19F magnetic resonance imaging (MRI), fluorescence imaging (FLI), and PDT/PTT efficacies. [] This redox-responsive behavior suggests potential for improved tumor targeting and treatment monitoring.

Q3: What is known about the structure of this compound and its derivatives?

A: While the provided abstracts don't explicitly detail this compound's molecular formula or weight, they do mention key structural features. this compound incorporates a porphyrin core, likely derived from meso-tetrakis(para-hydroxyphenyl)porphyrin (THPP). [] Modifications include M-PEGylation and perfluoro-tert-butoxylation, contributing to its biocompatibility and imaging properties. [] Studies on similar compounds like meso-tetrakis (2, 3-dihydroxyphenyl) porphyrin (2, 3-OHPP) highlight the role of hydroxyl groups in forming J-aggregated supramolecular structures upon green laser irradiation. [] These aggregates could influence this compound's therapeutic efficacy and are visualized through techniques like Atomic Force Microscopy (AFM). []

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